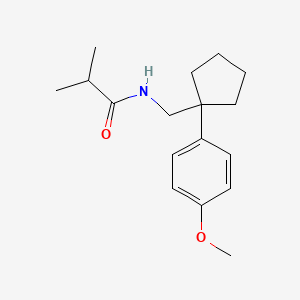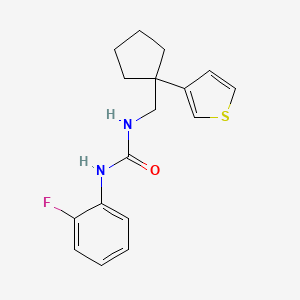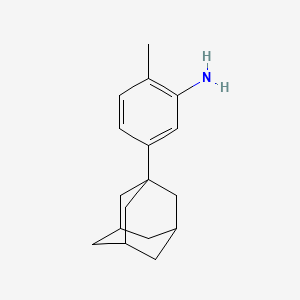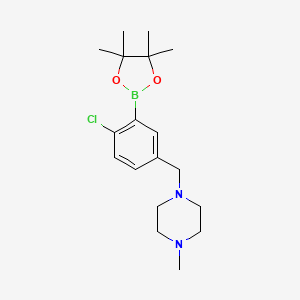
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and an isobutyramide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopentyl ring would provide a degree of three-dimensionality to the molecule, while the methoxyphenyl and isobutyramide groups would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentyl ring could influence its boiling and melting points, while the methoxyphenyl and isobutyramide groups could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
A study by Schulhof, Molko, and Teoule (1987) discussed the use of phenoxyacetyl (pac) and methoxyacetyl (mac) for adenine and guanine as amino protecting groups in phosphotriester and phosphoramidite approaches. This application is crucial for the preparation of modified DNA containing alkali labile bases such as saturated pyrimidines, highlighting the compound's role in genetic engineering and molecular biology (Schulhof, Molko, & Teoule, 1987).
Analytical Chemistry
Research by Heal, Frankland, and Buckett (1990) developed a novel, isocratic HPLC method for analyzing 3-methoxytyramine in rat brain homogenates. This method is significant for studying dopamine metabolism and its alterations by various drugs, demonstrating the application of methoxy compounds in neuropharmacological research (Heal, Frankland, & Buckett, 1990).
Pharmacology and Drug Synthesis
A paper by Fleck, McWhorter, DeKam, and Pearlman (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. This study illustrates the compound's role in synthesizing pharmaceuticals and its potential in veterinary medicine (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Fragrance Industry
McGinty, Letizia, and Api (2012) reviewed the toxicology and dermatology of (4-methoxyphenyl)methyl isobutyrate as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, used in the fragrance industry. The review provides insights into the safe use of this material in fragrances (McGinty, Letizia, & Api, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)16(19)18-12-17(10-4-5-11-17)14-6-8-15(20-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQJJMINBXHTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)


![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
